3-(3-Cyanophenyl)-1-propene

Descripción general

Descripción

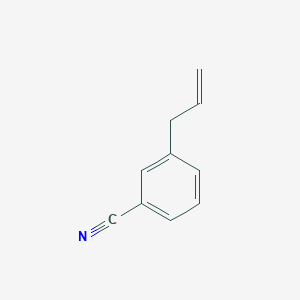

3-(3-Cyanophenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a cyano group at the meta position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(3-Cyanophenyl)-1-propene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts to maximize yield and purity. The process is optimized to ensure scalability and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Cyanophenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Research indicates that 3-(3-Cyanophenyl)-1-propene may have potential as a pharmacological agent. Its structural similarity to known drug candidates suggests it could interact with biological targets effectively. For example, derivatives of this compound have been studied for their activity against various diseases, including neurodegenerative disorders .

Case Studies

A notable case study highlighted the synthesis of analogs derived from this compound that demonstrated promising activity as selective inhibitors in cellular assays. These studies employed various methodologies to assess the efficacy and mechanism of action, providing insights into how modifications to the compound's structure can enhance its biological activity .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of polymers with specific properties. The compound can act as a monomer in polymerization reactions, leading to materials with enhanced mechanical strength and thermal stability. Such polymers are valuable in manufacturing high-performance materials for industrial applications .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Biodegradability | Moderate |

Agricultural Applications

Pesticide Development

The compound's structure lends itself to modifications that can lead to new pesticide formulations. Research has shown that derivatives of this compound exhibit insecticidal properties, making them candidates for developing environmentally friendly pest control agents .

Case Study Example

A case study focused on the application of a derivative in agricultural settings showed significant effectiveness against common pests while minimizing harm to beneficial insects. This highlights the potential for developing targeted pest management solutions using compounds like this compound .

Mecanismo De Acción

The mechanism of action of 3-(3-Cyanophenyl)-1-propene involves its interaction with various molecular targets, depending on the specific application. In catalytic reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. The cyano group can participate in nucleophilic or electrophilic interactions, influencing the reactivity and stability of the compound.

Comparación Con Compuestos Similares

Similar Compounds

3-Cyanophenyl isocyanate: Another compound with a cyano group on the phenyl ring, used in different synthetic applications.

3-Cyanopyridine: A nitrogen-containing analog with similar reactivity patterns.

Uniqueness

3-(3-Cyanophenyl)-1-propene is unique due to its propene group, which provides additional reactivity and versatility in synthetic applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications.

Actividad Biológica

3-(3-Cyanophenyl)-1-propene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure : The molecular formula of this compound is C11H9N, featuring a propene group attached to a cyanophenyl moiety.

Synthesis : The compound can be synthesized through various methods, including:

- Alkylation Reactions : Utilizing Friedel-Crafts alkylation with appropriate substrates.

- Oxidative Reactions : Employing oxidizing agents such as manganese(III) acetate to facilitate cyclization reactions.

Biological Activity

This compound has been evaluated for several biological activities:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown significant activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound A | MCF-7 | 36.4 |

| Compound B | MCF-7 | 23.8 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound possess activity against various bacterial strains, indicating potential as an antimicrobial agent .

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : Binding to cellular receptors could alter signaling pathways that promote cell survival or growth.

Case Studies

- Leishmaniasis Treatment : In vitro studies have demonstrated that compounds with similar structural motifs effectively inhibit the growth of Leishmania amazonensis, a protozoan responsible for leishmaniasis. The mechanism involves disrupting cellular processes critical for parasite survival .

- Cytotoxicity in Cancer Cells : A comparative study involving various derivatives showed that modifications in the chemical structure significantly impacted cytotoxicity against MCF-7 cells. The presence of electron-withdrawing groups enhanced the activity, suggesting a structure-activity relationship that warrants further exploration .

Propiedades

IUPAC Name |

3-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEXDLUJRWJCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599701 | |

| Record name | 3-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61463-62-5 | |

| Record name | 3-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.